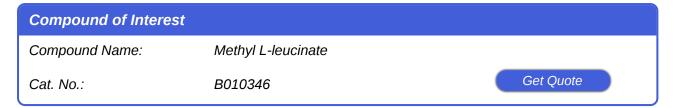


Methyl L-Leucinate: A Chiral Building Block for Advanced Pharmaceutical Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl L-leucinate, the methyl ester of the essential amino acid L-leucine, serves as a critical chiral building block in the synthesis of a variety of complex pharmaceutical agents. Its inherent stereochemistry and versatile reactivity make it a valuable starting material for the construction of molecules with specific biological activities, particularly in the development of antiviral and peptide-based therapeutics. This guide provides a comprehensive overview of the properties, applications, and synthetic methodologies associated with **methyl L-leucinate** in drug development.

Physicochemical and Pharmacological Data

The utility of **methyl L-leucinate** in pharmaceutical synthesis is underpinned by its distinct physicochemical properties and the pharmacological efficacy of the resulting drug molecules. The following tables summarize key quantitative data for **methyl L-leucinate** and its derivatives, as well as for prominent antiviral drugs synthesized using leucine-based synthons.



Property	Value	Reference
Molecular Formula	C7H15NO2	[1]
Molecular Weight	145.20 g/mol	[1]
Melting Point (HCl salt)	151-153 °C	[2][3]
Boiling Point (HCl salt)	169.2 °C at 760 mmHg	[4][5]
Density	0.955 g/cm ³	[4]
Optical Rotation (HCl salt)	[α]22/D +13° (c = 2 in H ₂ O)	[2][3]
Solubility (HCl salt)	50 mg/mL in H ₂ O	[4]

Table 1: Physicochemical Properties of Methyl L-leucinate and its Hydrochloride Salt

Drug	Target	IC50	Kı	EC50	EC90	Referenc e
Nirmatrelvir	SARS- CoV-2 Mpro	19.2 nM	3.1 nM	62 nM	181 nM	[6]
Lopinavir	HIV-1 Protease	0.69 ng/mL (serum- free)	-	-	-	[7]
Ritonavir	HIV-1 Protease	4.0 ng/mL (serum- free)	-	-	-	[7]

Table 2: Pharmacological Activity of Pharmaceuticals Derived from Leucine Analogs

Key Applications in Pharmaceutical Synthesis

Methyl L-leucinate and its derivatives are instrumental in the synthesis of several classes of pharmaceuticals, most notably antiviral agents that target viral proteases.



Antiviral Drug Synthesis: Nirmatrelvir and Lopinavir

Leucine derivatives are central to the structure of potent protease inhibitors. For instance, the synthesis of nirmatrelvir, the active component in the COVID-19 therapeutic Paxlovid, often involves intermediates derived from L-tert-leucine, a close structural analog of L-leucine.[8] Similarly, lopinavir, an antiretroviral drug used to treat HIV/AIDS, incorporates a leucine-derived fragment in its structure.[9] The bulky, hydrophobic side chain of leucine is crucial for fitting into the active sites of viral proteases, thereby inhibiting their function and disrupting the viral life cycle.

Peptide Synthesis

As an amino acid ester, **methyl L-leucinate** is a ready-to-use building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][10] The methyl ester protects the carboxylic acid functionality, allowing for the controlled formation of amide bonds at the N-terminus. This is particularly useful in the synthesis of peptide-based drugs and research peptides where precise sequence control is paramount. N-methylated derivatives of leucine are also employed to enhance the metabolic stability and conformational properties of synthetic peptides.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of leucine derivatives in pharmaceutical synthesis.

Solution-Phase Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester, such as **methyl L-leucinate**, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

- N-protected amino acid (e.g., Boc-L-Proline)
- Methyl L-leucinate hydrochloride



- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBt (1-hydroxybenzotriazole)
- Diisopropylethylamine (DIEA) or Triethylamine (TEA)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 1N HCl solution
- Saturated NaHCO₃ solution
- · Saturated NaCl (brine) solution
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in DCM or DMF.
- Add **methyl L-leucinate** hydrochloride (1.0 eq) to the solution.
- Add DIEA or TEA (2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
- Cool the mixture to 0 °C in an ice bath.
- Add EDC (1.1 eq) to the reaction mixture and stir at 0 °C for 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
- Purify the crude product by column chromatography on silica gel.



Solid-Phase Peptide Synthesis (SPPS) using Methyl Lleucinate

This protocol outlines the general steps for incorporating a **methyl L-leucinate** residue into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

- Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
- Fmoc-L-leucine
- Coupling reagent (e.g., HBTU, HATU)
- Activation base (e.g., DIEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- Washing solvents (e.g., DMF, DCM, Methanol)

Procedure:

- Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30-60 minutes.
- Fmoc Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF, DCM, and methanol to remove residual piperidine and byproducts.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-L-leucine (3-5 eq), the coupling reagent (3-5 eq), and the activation base (6-10 eq) in DMF. Allow to pre-activate for a few

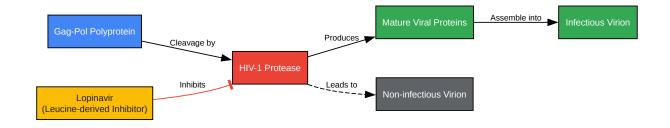


minutes.

- Coupling: Add the activated Fmoc-L-leucinate solution to the resin. Agitate for 1-2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
- Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
- Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

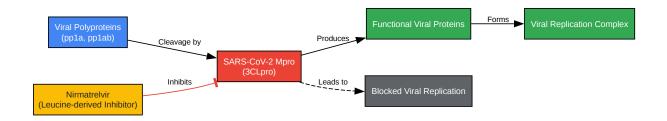
The following diagrams illustrate the mechanism of action of pharmaceuticals derived from leucine-based building blocks and a typical workflow for their synthesis.



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Caption: Inhibition of HIV-1 Protease by a Leucine-derived Inhibitor.

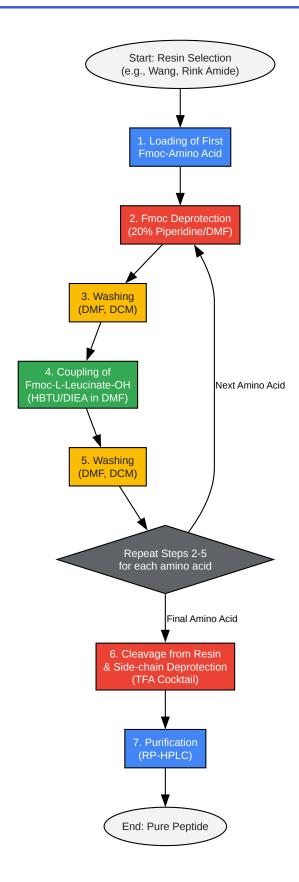




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Caption: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Nirmatrelvir.

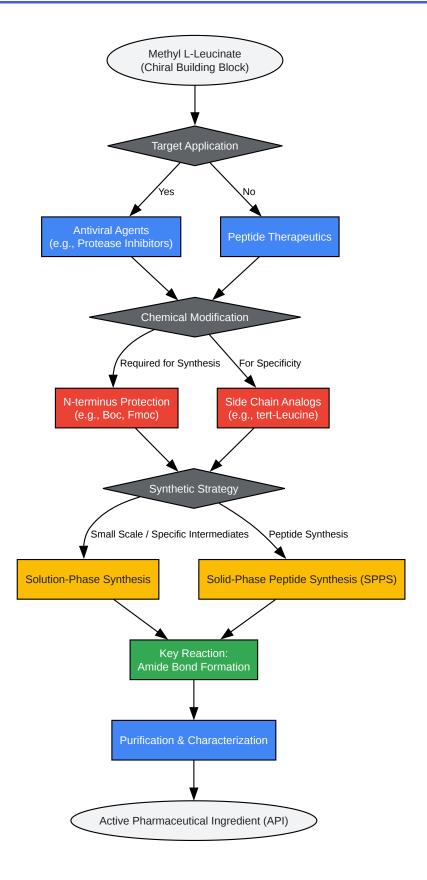




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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow Incorporating L-Leucinate.





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Caption: Logical Flow from **Methyl L-Leucinate** to Pharmaceutical Application.



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